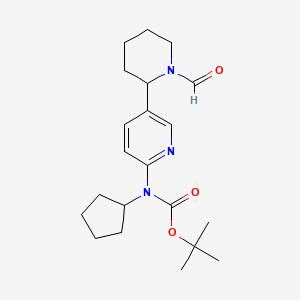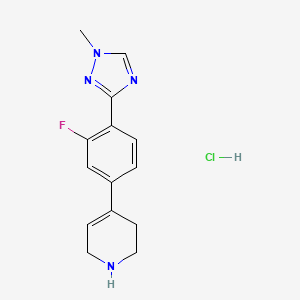
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol is a complex organic compound with a unique structure that includes hydroxyl, phenoxy, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of carbon-sulfur and carbon-oxygen bonds. Common synthetic routes may involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) for hydroxyl groups and subsequent deprotection using tetrabutylammonium fluoride (TBAF). The phenoxy group can be introduced through nucleophilic substitution reactions using 4-methylphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions. The scalability of the synthesis would be a critical factor in its industrial production.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, NaBH4
Substitution: NaH, alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: As a probe to study the interactions of sulfanyl and phenoxy groups with biological macromolecules.
Medicine: Potential use in drug development due to its unique structural features that may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its hydroxyl, phenoxy, and sulfanyl groups. These interactions could modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol: Similar structure but lacks the methyl group on the phenoxy ring.
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-chlorophenoxy)-5-sulfanyloxane-3,4-diol: Similar structure but has a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
The presence of the 4-methylphenoxy group in (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol may confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, compared to similar compounds without the methyl group or with different substituents on the phenoxy ring.
特性
分子式 |
C13H18O5S |
|---|---|
分子量 |
286.35 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylphenoxy)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)17-13-12(19)11(16)10(15)9(6-14)18-13/h2-5,9-16,19H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |
InChIキー |
NRVVTXNQELNAMK-HENWMNBSSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)S |
正規SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate](/img/structure/B11825160.png)

![Methyl 2',4'-dichloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11825184.png)



![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)

![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)



![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
